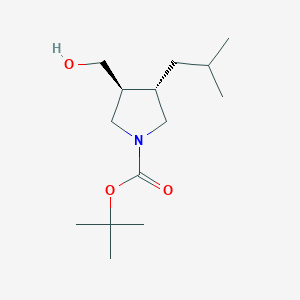tert-Butyl (3S,4S)-3-(hydroxymethyl)-4-isobutylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15789168
Molecular Formula: C14H27NO3
Molecular Weight: 257.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H27NO3 |
|---|---|
| Molecular Weight | 257.37 g/mol |
| IUPAC Name | tert-butyl (3S,4S)-3-(hydroxymethyl)-4-(2-methylpropyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H27NO3/c1-10(2)6-11-7-15(8-12(11)9-16)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12+/m1/s1 |
| Standard InChI Key | RPSYBBIRMPMWAM-NEPJUHHUSA-N |
| Isomeric SMILES | CC(C)C[C@@H]1CN(C[C@H]1CO)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CC1CN(CC1CO)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Configuration
Molecular Architecture
The compound’s core structure consists of a five-membered pyrrolidine ring with substitutions at positions 3 and 4. The (3S,4S) configuration indicates that both chiral centers adopt the S stereochemistry, as depicted in its IUPAC name. The hydroxymethyl group (-CH2OH) at position 3 and the isobutyl group (-CH2CH(CH2CH3)) at position 4 introduce steric and electronic diversity, while the Boc group (-OC(O)C(CH3)3) at position 1 serves as a protective moiety for the secondary amine .
Stereochemical Analysis
Chiral resolution techniques, such as chromatography on chiral stationary phases (e.g., ChiralPak AD), are critical for isolating enantiomerically pure forms of similar pyrrolidine derivatives . For example, racemic mixtures of Boc-protected pyrrolidine methanols have been resolved into distinct enantiomers with >90% enantiomeric excess (ee) using these methods . The (3S,4S) configuration likely influences the compound’s reactivity and biological activity, as stereochemistry often dictates molecular interactions in drug-receptor binding.
Comparative Structural Analysis
The compound shares structural homology with two closely related molecules documented in the literature:
-
tert-Butyl (3S,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (PubChem CID 59512458 ):
-
Molecular Formula: C11H21NO4
-
Molecular Weight: 231.29 g/mol
-
Substitutions: Dual hydroxymethyl groups at positions 3 and 4.
-
-
1-Boc-3-(hydroxymethyl)pyrrolidine (CAS 114214-69-6 ):
-
Molecular Formula: C10H19NO3
-
Molecular Weight: 201.26 g/mol
-
Substitutions: Single hydroxymethyl group at position 3.
-
Synthesis and Manufacturing
Alkylation of Pyrrolidine Intermediates
The isobutyl group at position 4 could be introduced via alkylation of a pyrrolidine precursor. For example, 3-hydroxymethylpyrrolidine intermediates may undergo nucleophilic substitution with isobutyl halides in the presence of a base. A related reaction using carbon tetrabromide and triphenylphosphine for bromination achieved a 55% yield in dichloromethane at room temperature .
Boc Protection Strategy
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is critical for protecting the amine during subsequent reactions. Deprotection, achieved via acidolysis (e.g., HCl in dioxane), regenerates the free amine for further functionalization .
Chiral Resolution
Enantiomeric purity is achieved through chiral chromatography. For instance, racemic tert-butoxycarbonyl-pyrrolidine-3-methanol was resolved using a ChiralPak AD column with a mobile phase of 6% methanol/94% ethanol, yielding isomers with 90–94% ee . Similar methodologies would apply to the target compound to isolate the (3S,4S) enantiomer.
Physicochemical Properties
Molecular Weight and Formula
-
Molecular Formula: C14H27NO3
-
Molecular Weight: 257.37 g/mol (calculated).
Solubility and Lipophilicity
-
Predicted Log P: 2.85 (XLOGP3), indicating moderate lipophilicity .
-
Solubility: Estimated at 15–25 mg/mL in aqueous-organic solvents (e.g., DMSO, ethanol), based on analogs .
Spectroscopic Data
While experimental NMR or IR data for the target compound are unavailable, related structures exhibit characteristic signals:
-
¹H NMR (Boc-protected analogs): δ 1.40–1.45 (s, 9H, Boc CH3), 3.20–4.10 (m, pyrrolidine protons), 4.60–4.80 (m, hydroxymethyl -OH) .
-
¹³C NMR: Peaks near δ 155–160 ppm (Boc carbonyl), 75–80 ppm (quaternary Boc carbon) .
Applications and Research Findings
Pharmaceutical Intermediates
Pyrrolidine derivatives are pivotal in drug discovery. For example:
-
Antiviral Agents: Boc-protected pyrrolidines serve as precursors for protease inhibitors targeting viral replication .
-
Neurological Therapeutics: Chiral pyrrolidines are explored as ligands for neurotransmitter receptors .
Asymmetric Catalysis
The compound’s stereochemical rigidity makes it a potential ligand in asymmetric catalysis, facilitating enantioselective transformations such as hydrogenation or cross-coupling reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume